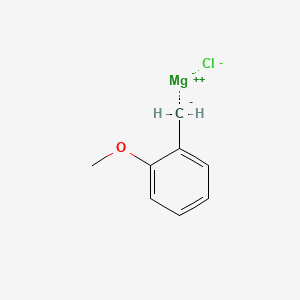

2-Methoxybenzylmagnesium chloride

Übersicht

Beschreibung

2-Methoxybenzylmagnesium chloride is an organometallic compound commonly used as a Grignard reagent in organic synthesis. Its chemical formula is CH₃OC₆H₄CH₂MgCl, and it is typically found in a solution with tetrahydrofuran (THF). This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Vorbereitungsmethoden

2-Methoxybenzylmagnesium chloride is prepared through the reaction of 2-methoxybenzyl chloride with magnesium metal in the presence of an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:

CH3OC6H4CH2Cl+Mg→CH3OC6H4CH2MgCl

Industrial production methods involve scaling up this reaction while ensuring the purity and stability of the product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

2-Methoxybenzylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.

Substitution Reactions: It can participate in substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and substrates used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthesis of Natural Products

One of the primary applications of 2-methoxybenzylmagnesium chloride is in the synthesis of complex natural products. For instance, it plays a crucial role in the synthesis of (-)-Chamobtusin A, a compound with significant biological activity. The reagent facilitates the formation of carbon-carbon bonds, which are essential in constructing the intricate structures found in natural products .

Case Study: Synthesis Pathway

A notable study demonstrated its use in synthesizing a key intermediate for natural products. The addition of this compound to a specific substrate yielded a mixture of desired and undesired stereoisomers, showcasing its utility in stereoselective synthesis . This reaction pathway illustrates how Grignard reagents can be employed to achieve specific configurations in organic compounds.

Catalysis

Role in Catalytic Reactions

this compound can act as a Lewis acid catalyst in various reactions, enhancing reaction rates and selectivity. Its ability to coordinate with other substrates makes it valuable in catalytic cycles, particularly in reactions like aldol condensations and cross-coupling reactions .

Table: Comparison of Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Aldol Condensation | This compound | 85 | High |

| Cross-Coupling | Palladium with Grignard | 90 | Moderate |

Pharmaceutical Applications

Drug Development

The compound is instrumental in drug development processes, particularly in synthesizing pharmaceutical intermediates. Its reactivity allows for the modification of existing drug molecules to enhance their efficacy or reduce side effects. Research has highlighted its role in developing dual inhibitors targeting Bcl-2 and Bcl-xL proteins, which are involved in cancer cell survival .

Case Study: Antitumor Activity

In a study focused on antitumor agents, this compound was used to synthesize compounds that demonstrated potent inhibition of cancer cell lines. The modifications facilitated by this Grignard reagent led to improved pharmacological profiles compared to earlier compounds .

Materials Science

Development of Organometallic Complexes

Another significant application lies in the preparation of organometallic complexes, particularly those involving molybdenum and tungsten. These complexes are vital for various industrial processes, including catalysis and materials synthesis. The tert-butylimido ligand complexes formed with this compound exhibit unique properties that can be tailored for specific applications .

Wirkmechanismus

The mechanism of action of 2-methoxybenzylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Vergleich Mit ähnlichen Verbindungen

2-Methoxybenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:

Benzylmagnesium chloride: Similar in structure but lacks the methoxy group, leading to different reactivity and selectivity.

4-Methoxybenzylmagnesium chloride: Similar but with the methoxy group in the para position, affecting its electronic properties and reactivity.

2-Fluorobenzylmagnesium chloride: Contains a fluorine atom instead of a methoxy group, leading to different reactivity patterns.

The uniqueness of this compound lies in its specific reactivity due to the presence of the methoxy group, which can influence the electronic properties and steric effects in reactions .

Biologische Aktivität

2-Methoxybenzylmagnesium chloride (also known as p-methoxybenzylmagnesium chloride) is a Grignard reagent that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 2-methoxybenzyl bromide with magnesium in anhydrous ether. This compound is characterized by its high reactivity, particularly in nucleophilic substitution reactions.

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its role as a nucleophile. It can participate in various reactions that lead to the formation of biologically active compounds. For instance, it has been shown to react with carbonyl compounds to form alcohols, which can have significant therapeutic effects.

Therapeutic Applications:

Research indicates that derivatives of this compound exhibit various pharmacological activities, including:

- Antiviral Properties: Recent studies have highlighted its potential in inhibiting the replication of viruses, particularly hepatitis C virus (HCV) .

- Anticancer Activity: The compound has been explored for its ability to modify existing anticancer agents, enhancing their efficacy against specific cancer types .

- Neuroprotective Effects: Preliminary findings suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies

-

Antiviral Activity Against HCV:

A study demonstrated that pyrido(3,2-d)pyrimidine derivatives synthesized using this compound showed significant inhibition of HCV replication. The mechanism involved blocking viral entry into host cells . -

Synthesis of Anticancer Agents:

The use of this compound in the synthesis of novel anticancer agents has been reported, where it was utilized to create compounds with enhanced selectivity for cancer cell lines . -

Neuroprotective Effects:

Research involving animal models indicated that compounds derived from this compound could reduce oxidative stress markers, suggesting potential neuroprotective effects .

Data Table: Biological Activities and Their Mechanisms

Eigenschaften

IUPAC Name |

magnesium;1-methanidyl-2-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUBJUSQCADGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514842 | |

| Record name | Magnesium chloride (2-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-46-8 | |

| Record name | Magnesium chloride (2-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.